Octahydro-5-hydroxy-4,7-methano-1H-indenecarboxylic acid

Thermal stability Distillation purification High-temperature reaction media

Substituting non-hydroxylated tricyclodecane analogs for CAS 66208-42-2 introduces systematic errors in solubility, thermal processing, and reaction kinetics due to absent H-bond networks. This compound resolves these challenges: • +79.7°C boiling point elevation vs. non-hydroxylated acid-enables solvent-free melt polymerization >200°C without reflux • Density 1.319 g/cm³ & RI 1.586-3-parameter QC fingerprint distinguishes from all 4 closest analogs • Dual -OH/-COOH orthogonally addressable for sequential payload/targeting moiety attachment in ADC linker chemistry

Molecular Formula C11H16O3
Molecular Weight 196.24 g/mol
CAS No. 66208-42-2
Cat. No. B12691486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctahydro-5-hydroxy-4,7-methano-1H-indenecarboxylic acid
CAS66208-42-2
Molecular FormulaC11H16O3
Molecular Weight196.24 g/mol
Structural Identifiers
SMILESC1CC(C2C1C3CC2CC3O)C(=O)O
InChIInChI=1S/C11H16O3/c12-9-4-5-3-8(9)6-1-2-7(10(5)6)11(13)14/h5-10,12H,1-4H2,(H,13,14)
InChIKeyFORIVXAMKGSSHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octahydro-5-hydroxy-4,7-methano-1H-indenecarboxylic Acid: Physicochemical Baseline and Comparator Mapping


Octahydro-5-hydroxy-4,7-methano-1H-indenecarboxylic acid (CAS 66208-42-2), IUPAC name 8-hydroxytricyclo[5.2.1.02,6]decane-3-carboxylic acid, is a saturated tricyclic hydroxyl-acid with molecular formula C11H16O3 and molecular weight 196.24 g/mol [1]. The compound belongs to the tricyclo[5.2.1.02,6]decane family derived from dicyclopentadiene hydrogenation and features a secondary hydroxyl group at the 8-position together with a carboxylic acid at the 3-position on a rigid, fully saturated tricyclic scaffold [2]. Listed under EC Number 266-236-3, it is commercially supplied as a research chemical, synthetic intermediate, and specialty building block [3].

Dual-functional AB monomer for step-growth polyesterification
Hydrophilic building block for aqueous-compatible formulations
Physicochemical reference standard for tricyclodecane derivative quality control

Octahydro-5-hydroxy-4,7-methano-1H-indenecarboxylic Acid: Why Analog Substitution Fails


The tricyclo[5.2.1.02,6]decane carboxylic acid and alcohol series comprises compounds that differ only by the presence, absence, or positional arrangement of hydroxyl and carboxyl substituents on an otherwise identical saturated tricyclic core. Despite this apparent structural similarity, the introduction of a single additional hydroxyl group—as in CAS 66208-42-2 relative to its non-hydroxylated carboxylic acid analog CAS 30772-72-6—produces a boiling point elevation of +79.7 °C (+26.8%), a density increase of +0.131 g/cm³ (+11.0%), and a flash point elevation of +56.9 °C (+40.9%) . These differences arise from the formation of intermolecular hydrogen-bond networks that are entirely absent in the non-hydroxylated comparator. Substituting any in-class analog for CAS 66208-42-2 without experimental re-validation therefore introduces systematic errors in solubility predictions, thermal processing windows, reaction kinetics, and chromatographic retention behavior that cascade through synthetic protocols, formulation specifications, and regulatory dossiers [1].

Hydrogen bonding Hydroxyl-driven H-bond networks may shift boiling point, density, and flash point beyond direct interchangeability with non-hydroxylated analogs.
Partitioning Lower LogP relative to non-hydroxylated acids may alter solubility and partitioning predictions, requiring re-validation.
Functional versatility Absence of hydroxyl in mono-functional analogs limits orthogonal –OH/–COOH derivatization strategies, impacting synthetic route design.

Octahydro-5-hydroxy-4,7-methano-1H-indenecarboxylic Acid: Evidence vs. Structural Analogs


Boiling Point Elevation vs. Non-Hydroxylated Analog

The target compound exhibits a boiling point of 376.8 °C at 760 mmHg, compared with 297.1 °C for the non-hydroxylated analog octahydro-4,7-methano-1H-indenecarboxylic acid (CAS 30772-72-6), representing a +79.7 °C absolute difference and a +26.8% relative elevation . This large boiling point gap reflects the contribution of intermolecular hydrogen bonding enabled by the secondary hydroxyl group, which is structurally precluded in CAS 30772-72-6. The parent hydrocarbon tricyclo[5.2.1.02,6]decane (CAS 6004-38-2) boils at only 200.9 °C, confirming a monotonic relationship between hydrogen-bond functionality and thermal stability [1].

Boiling Point Elevation
Data to verify
376.8 °C vs. 297.1 °C (analog)
+79.7 °C (+26.8%)
Supports high-temperature reaction media and distillation purification.
Based on reported database values; confirm experimentally.
Thermal stability Distillation purification High-temperature reaction media

Lipophilicity Advantage vs. Non-Hydroxylated Analog

The target compound has a computed XLogP3-AA value of 1.1, compared with 2.6 for the non-hydroxylated analog octahydro-4,7-methano-1H-indenecarboxylic acid (CAS 30772-72-6) [1]. This ΔLogP of −1.5 units corresponds to an approximately 32-fold reduction in octanol-water partition coefficient, indicating markedly greater hydrophilicity. The parent hydrocarbon tricyclo[5.2.1.02,6]decane (CAS 6004-38-2) has XLogP3-AA = 3.8, confirming that each polar functional group addition predictably reduces LogP [2]. The monohydroxy analog octahydro-4,7-methano-1H-inden-5-ol (CAS 13380-89-7) has an independently estimated Log Kow of 2.06, which is intermediate between the target and the non-hydroxylated acid [3].

Lipophilicity Difference
Reported
XLogP3 1.1 vs. 2.6 (analog)
ΔLogP –1.5 (~32-fold lower)
Higher aqueous solubility; supports water-compatible formulations and SAR studies.
Computed by XLogP3 3.0; confirm with experimental logP.
Aqueous solubility LogP-dependent partitioning Drug-likeness optimization

Dual H-Bond Donor/Acceptor vs. Single Donor Analog

The target compound possesses 2 hydrogen-bond donor sites (one from the carboxylic acid O–H, one from the secondary alcohol O–H) and 3 hydrogen-bond acceptor sites (carbonyl O, hydroxyl O, and carboxylic acid C=O), compared with 1 HBD and 2 HBA for the non-hydroxylated analog CAS 30772-72-6 [1]. This dual-donor capacity enables the target compound to act as both a hydrogen-bond donor and acceptor simultaneously at two distinct sites, forming directional, multiply hydrogen-bonded networks. In contrast, the non-hydroxylated analog can only donate a single hydrogen bond, limiting its supramolecular assembly potential. The dicarboxylic acid analog (CAS 168196-18-7) has 2 HBD and 4 HBA but a significantly higher molecular weight (224.25 g/mol) and LogP of 1.45—intermediate between the target and CAS 30772-72-6—potentially offering different network topology but with higher mass and altered solubility .

H-Bond Donor/Acceptor Profile
Computed
Target: HBD 2, HBA 3, TPSA 57.5 Ų
Analog: HBD 1, HBA 2, TPSA 37.3 Ų
Enables directional multiply hydrogen-bonded networks for supramolecular assembly.
Computed descriptors; empirical validation for specific HOF topology recommended.
Supramolecular chemistry Polymer crosslinking Cocrystal engineering

Flash Point Advantage vs. Non-Hydroxylated Analog

The target compound has a reported flash point of 195.9 °C, compared with 139 °C for the non-hydroxylated analog CAS 30772-72-6 (+56.9 °C, +40.9%) and 55.9 °C for the parent hydrocarbon CAS 6004-38-2 (+140 °C, +250%) . The flash point of the mono-alcohol analog octahydro-4,7-methano-1H-inden-5-ol (CAS 13380-89-7) is 105.5 °C, which also falls well below the target [1]. This places the target compound in a significantly lower flammability hazard category (typically GHS Category 4 or non-classified, depending on jurisdiction) compared with the non-hydroxylated acid (GHS Category 3) and the hydrocarbon (GHS Category 3 or lower), directly affecting transport classification, storage requirements, and process safety permitting.

Flash Point Comparison
Data to verify
195.9 °C vs. 139 °C (analog)
+56.9 °C (+40.9%)
May simplify transport classification and expand high-temperature processing windows.
Closed-cup method not uniformly reported; verify per local regulations.
Process safety Thermal hazard classification Storage and handling regulations

Density Differentiation vs. Non-Hydroxylated Analog

The target compound has a reported density of 1.319 g/cm³, compared with 1.188 g/cm³ for the non-hydroxylated analog CAS 30772-72-6 (+0.131 g/cm³, +11.0%) . The parent hydrocarbon CAS 6004-38-2 has a density of approximately 0.98 g/cm³, and the mono-alcohol CAS 13380-89-7 has a density of 1.115 g/cm³ . The density difference between the target and the non-hydroxylated acid (0.131 g/cm³) is sufficiently large to enable reliable identification by simple density measurement (hydrometer or oscillating U-tube densitometer with precision of ±0.001 g/cm³) in incoming quality control, and to permit density-based separation strategies in mixture purification.

Density Differentiation
Data to verify
1.319 g/cm³ vs. 1.188 g/cm³ (analog)
+0.131 g/cm³ (+11.0%)
Enables identity confirmation and purity assessment via density measurement.
Temperature conditions unspecified; verify for QC protocol.
Density-based separation Quality control identity testing Formulation density tuning

Dual-Functional Building Block vs. Single-Function Analogs

The target compound is the only member of the tricyclo[5.2.1.02,6]decane series that simultaneously bears both a secondary hydroxyl group and a carboxylic acid on the same saturated scaffold, as confirmed by its molecular formula C11H16O3 (MW 196.24 g/mol) [1]. By contrast, CAS 30772-72-6 (C11H16O2, MW 180.24 g/mol) lacks the hydroxyl group, CAS 13380-89-7 (C10H16O, MW 152.23 g/mol) lacks the carboxylic acid, and CAS 6004-38-2 (C10H16, MW 136.23 g/mol) lacks both functional groups [2]. The orthogonally addressable –OH and –COOH groups permit sequential derivatization (e.g., selective esterification of –COOH followed by –OH etherification or acylation) without mutual interference, a capability absent in all single-function comparators. The diacid analog CAS 168196-18-7 offers two carboxylic acid groups but lacks a hydroxyl, providing different (symmetrical) reactivity but without the orthogonal selectivity advantage.

Orthogonal Functionality
Class-level inference
–OH + –COOH on rigid scaffold; single-function analogs lack one group.
AB-type monomer capability; sequential derivatization without mutual interference.
Structural inference; verify regioselectivity experimentally.
Orthogonal protecting-group strategies Step-growth polymerization Asymmetric diester synthesis

Octahydro-5-hydroxy-4,7-methano-1H-indenecarboxylic Acid: Research and Industrial Applications


High-Temperature Solvent-Free Polyesterification Monomer

The boiling point of 376.8 °C and flash point of 195.9 °C permit bulk polycondensation reactions at temperatures exceeding 200 °C without reaching reflux or autoignition thresholds, enabling solvent-free melt polymerization protocols . The dual hydroxyl and carboxylic acid functionality allows the compound to serve as a self-contained AB monomer for polyester synthesis, while the rigid tricyclic backbone is expected to impart elevated glass-transition temperatures (Tg) to the resulting polymers—a property advantage over flexible-chain hydroxyacids [1].

Hydrophilic Building Block for Water-Compatible Drug Conjugates and Prodrugs

The XLogP3-AA value of 1.1—32-fold more hydrophilic than the non-hydroxylated acid (XLogP3-AA 2.6)—combined with a moderate TPSA of 57.5 Ų, places this compound in a favorable LogP/TPSA space for aqueous solubility while retaining sufficient membrane permeability for biological applications . The orthogonally addressable –OH and –COOH groups further permit sequential attachment of a drug payload and a targeting moiety, making this scaffold suitable for linker chemistry in antibody-drug conjugates (ADCs) or small-molecule prodrugs where predictable LogP and aqueous handling are critical quality attributes [1].

Identity and Purity Reference Standard for Tricyclodecane Derivatives

The density of 1.319 g/cm³ is sufficiently differentiated from the nearest structural analogs (1.188 g/cm³ for CAS 30772-72-6, 1.115 g/cm³ for CAS 13380-89-7) to serve as a primary identity marker in incoming material release testing . When combined with refractive index (1.586) and boiling point (376.8 °C), this compound offers a three-parameter physicochemical fingerprint that can distinguish it from all four closest analogs without requiring HPLC or NMR analysis, enabling rapid, low-cost batch verification in procurement and inventory management workflows [1].

Hydrogen-Bonded Organic Framework Node with Tunable Topology

With 2 hydrogen-bond donors and 3 hydrogen-bond acceptors, this compound possesses the dual-donor architecture required for directional, multiply hydrogen-bonded network formation . Its intermediate TPSA (57.5 Ų) and moderate LogP (1.1) distinguish it from the diacid analog CAS 168196-18-7 (TPSA 74.6 Ų, 2 HBD, 4 HBA), which may form denser, less soluble networks, and from the non-hydroxylated acid (TPSA 37.3 Ų, 1 HBD, 2 HBA), which lacks the donor multiplicity for extended HOF architectures [1]. This positions the target compound as a building block for HOFs with intermediate porosity and solvent compatibility, relevant to gas storage, molecular separation, and sensing applications.

Application
Selection Property
Validation Focus
Solvent-free polyesterification monomer
High thermal stability and dual –OH/–COOH functionality
Melt polymerization kinetics and Tg impact
Hydrophilic drug-conjugate building block
Low LogP and orthogonal reactivity
Aqueous solubility and linker stability under physiological conditions
Identity reference standard
Distinctive physicochemical fingerprint (density, RI, BP)
Batch-to-batch consistency and low-cost QC verification
Hydrogen-bonded organic framework node
Dual H-bond donor architecture and moderate TPSA
Network topology, porosity, and solvent compatibility
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